molecular formula C27H33N5O3S B11610288 1-[3-(butylsulfanyl)-6-[4-(diethylamino)-2-methoxyphenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(butylsulfanyl)-6-[4-(diethylamino)-2-methoxyphenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Katalognummer: B11610288
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: WQZAKFZNEIBCNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazino-benzoxazepine core, a butylsulfanyl group, and a diethylamino-methoxyphenyl group.

Vorbereitungsmethoden

The synthesis of 1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves multiple steps, including the formation of the triazino-benzoxazepine core and the introduction of the butylsulfanyl and diethylamino-methoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as sulfur, butyl halides, and diethylamine. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various products, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Wirkmechanismus

The mechanism of action of 1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

    1-[3-(BUTYLSULFANYL)-6-(3-CHLOROPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE: This compound has a similar structure but with a chlorophenyl group instead of a diethylamino-methoxyphenyl group.

    1-[3-(BUTYLSULFANYL)-6-(4-ISOPROPOXYPHENYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE: This compound features an isopropoxyphenyl group instead of a diethylamino-methoxyphenyl group.

The uniqueness of 1-[3-(BUTYLSULFANYL)-6-[4-(DIETHYLAMINO)-2-METHOXYPHENYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C27H33N5O3S

Molekulargewicht

507.6 g/mol

IUPAC-Name

1-[3-butylsulfanyl-6-[4-(diethylamino)-2-methoxyphenyl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C27H33N5O3S/c1-6-9-16-36-27-28-25-24(29-30-27)20-12-10-11-13-22(20)32(18(4)33)26(35-25)21-15-14-19(17-23(21)34-5)31(7-2)8-3/h10-15,17,26H,6-9,16H2,1-5H3

InChI-Schlüssel

WQZAKFZNEIBCNN-UHFFFAOYSA-N

Kanonische SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=C(C=C(C=C4)N(CC)CC)OC)C(=O)C)N=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.